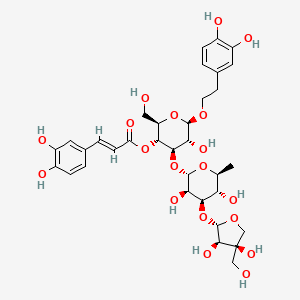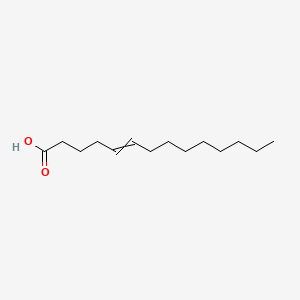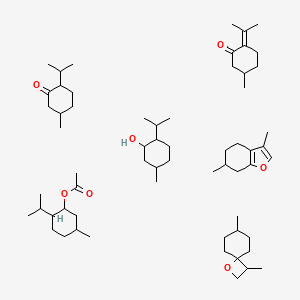
Peppermint oil
Overview
Description
Synthesis Analysis
Peppermint oil synthesis involves the steam distillation of the flowering tops of the Mentha piperita plant, where its primary components, menthol and menthone, are extracted. The oil's composition can vary depending on several factors, including the geographical location of the peppermint plant, the distillation process, and the time of harvest. These factors influence the concentration of the bioactive compounds within the oil, affecting its aroma, flavor, and therapeutic properties.
Molecular Structure Analysis
The molecular structure of this compound is predominantly made up of menthol and menthone. Menthol, a cyclic terpene alcohol, is responsible for the oil's cooling sensation, while menthone, a ketone, contributes to the oil's minty aroma. The oil also contains minor amounts of other compounds, including menthofuran and pulegone, which add to its complexity and versatility. The structure of these molecules dictates the oil's physicochemical properties, such as its phase at room temperature, its solubility in water and organic solvents, and its boiling point.
Chemical Reactions and Properties
This compound participates in various chemical reactions, particularly those involving its major components, menthol and menthone. These compounds can undergo reactions such as oxidation, reduction, and isomerization, which can alter the oil's composition and properties. The chemical properties of this compound, including its antimicrobial and antioxidant activities, are attributed to its ability to interact with biological membranes, disrupt microbial cell walls, and scavenge free radicals.
Physical Properties Analysis
The physical properties of this compound, such as its boiling point, density, and optical rotation, are influenced by its chemical composition. This compound is a volatile, colorless to pale yellow liquid at room temperature with a characteristic minty aroma and cooling taste. Its density is slightly less than water, allowing it to float on aqueous solutions. The oil's optical rotation is positive, indicating that it rotates plane-polarized light to the right, a property used to assess its purity and quality.
Chemical Properties Analysis
This compound exhibits several chemical properties that contribute to its wide range of applications. Its antimicrobial property, for instance, makes it effective against a variety of pathogens, including bacteria, fungi, and viruses. The oil's antioxidant property helps in neutralizing free radicals, contributing to its use in preserving food products and in cosmetic formulations to protect against oxidative stress. Additionally, this compound's solubility in alcohol and oils but limited solubility in water dictates its use in various formulations.
For a more in-depth exploration and additional scientific insights on this compound, the following resources provide comprehensive information:
- (Nayak et al., 2020) discusses the health benefits and applications of peppermint in various industries.
- (Rehman et al., 2016) offers insights into the biosynthesis of essential oils in plants, including peppermint.
- (Božović et al., 2015) reviews the biological activities and chemistry of Mentha suaveolens Ehrh., highlighting the significance of its main constituent, piperitenone oxide.
Scientific Research Applications
Effects on Electroencephalography and Visual Stimuli
A study by Lin et al. (2022) examined the effects of peppermint essential oil on electroencephalographic activity in response to different visual stimuli. They found that peppermint oil influenced brain activity differently depending on the visual stimulus, indicating potential applications in enhancing learning, thinking, and visual function through aroma therapy (Lin et al., 2022).
Antimicrobial Properties
Research by Adaszyńska et al. (2013) identified the antimicrobial properties of this compound and extract from the ‘Asia’ cultivar of peppermint. This study highlighted the potential of this compound in fighting infections, particularly its effectiveness against fungi (Adaszyńska et al., 2013).
Anti-Inflammatory, Antioxidant, and Antimicrobial Effects
Hejna et al. (2021) investigated the biological activities of peppermint and spearmint oils, demonstrating their potential as anti-inflammatory, antioxidant, and antimicrobial agents. This suggests their applicability in feed additives and other health-related applications (Hejna et al., 2021).
Antifungal Effect
A study by França et al. (2018) focused on the antifungal effect of this compound against Alternaria alternata, a pathogenic fungus. The results indicated that this compound could serve as a viable antifungal product in controlling this pathogen (França et al., 2018).
Effect on Exercise Performance
Meamarbashi and Rajabi (2013) explored the impact of peppermint essential oil on exercise performance. Their findings suggested that this compound could enhance athletic performance by improving respiratory parameters and increasing exercise capacity (Meamarbashi & Rajabi, 2013).
Hair Growth Promotion
Oh et al. (2014) investigated the effect of this compound on hair growth in mice. They found that this compound significantly increased hair growth, suggesting its potential use in cosmetic applications for hair growth enhancement (Oh et al., 2014).
Stress Response in Peppermint Cultivation
Research by Li et al. (2016) demonstrated how peppermint responds to salt stress, specifically in the production of essential oils. This study provides insights into the cultivation of peppermint under stress conditions and the impact on oil yield and composition (Li et al., 2016).
Mechanism of Action
Target of Action
Peppermint oil, extracted from the stem, leaves, and flowers of the Mentha piperita plant, contains several active constituents, including menthol, menthone, cineol, and several other volatile oils . The primary targets of this compound are believed to be transient receptor potential cation channels and G-protein coupled receptors . These receptors play a crucial role in various physiological processes, including pain sensation, inflammation, and the regulation of body temperature .
Mode of Action
This compound interacts with its targets, leading to a variety of changes. For instance, menthol, a major component of this compound, binds to the TRPM8 receptors, causing them to open and allow an influx of positively charged ions, particularly calcium and sodium, into the nerve cells . This interaction results in the characteristic cooling sensation associated with this compound. Furthermore, this compound exhibits antimicrobial, antifungal, and anti-viral properties, often targeting obligate and facultative anaerobes and enteric pathogens .
Biochemical Pathways
This compound affects several biochemical pathways. It has been suggested that the G-protein coupled receptor signaling process, related to the cyclic nucleotide second messenger and activated by phospholipase C, might be responsible for the effectiveness of this compound . Additionally, the oil’s constituents are involved in the modulation of various metabolic reactions, including the mevalonic acid, methylerythritol, malonic acid, and DOXP pathways .
Pharmacokinetics
This compound is relatively rapidly absorbed after oral administration and is mainly eliminated via the bile. The major biliary metabolite is menthol glucuronide, which undergoes enterohepatic circulation . Enteric-coated formulations of this compound have been developed to bypass the upper gastrointestinal tract unmetabolized, thereby facilitating its effect in the lower gastrointestinal tract without effects in the upper tract .
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been shown to inhibit the growth of both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, it has been found to increase the cellular concentrations of glutathione in H2O2-treated cells, suggesting enhanced endogenous antioxidant defense .
Action Environment
The biosynthesis and yield of essential oils, including this compound, are regulated by various environmental factors such as light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations . These factors also significantly impact the chemical nature and stability of essential oil components . For instance, long days, high photon flux density, and high night temperatures for one month resulted in the highest oil yield in peppermint plants .
Safety and Hazards
Peppermint oil is safe when taken orally or applied topically in the doses commonly used . Possible side effects of oral use include heartburn, nausea, abdominal pain, and dry mouth . Rarely, this compound can cause allergic reactions . Capsules containing this compound are often enteric-coated to reduce the likelihood of heartburn .
Future Directions
Biochemical Analysis
Biochemical Properties
Peppermint oil plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, menthol, a major component of this compound, is known to interact with transient receptor potential cation channel subfamily M member 8 (TRPM8), a protein involved in cold sensation . This interaction leads to the activation of TRPM8, resulting in a cooling sensation. Additionally, menthol can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic transmission, which has implications for cognitive function.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, menthol can modulate ion channels, leading to changes in cell signaling pathways and neurotransmitter release . In immune cells, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . Furthermore, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions and enzyme modulations. Menthol, for example, binds to and activates TRPM8 channels, leading to an influx of calcium ions and subsequent cellular responses . Additionally, menthol can inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase, thereby modulating neurotransmission and inflammatory responses . These interactions highlight the multifaceted nature of this compound’s molecular actions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but its constituents can degrade over time when exposed to light, heat, or air . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, although the potency may decrease with prolonged use . These findings underscore the importance of proper storage and handling of this compound to maintain its efficacy.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to exhibit analgesic and anti-inflammatory properties . At higher doses, it can cause adverse effects such as gastrointestinal discomfort and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxicity. These findings highlight the need for careful dosage considerations in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. Menthol, for instance, is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of menthol glucuronide and other metabolites . These metabolic processes can influence the bioavailability and efficacy of this compound. Additionally, this compound can affect metabolic flux by modulating the activity of enzymes involved in lipid and carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Menthol, a lipophilic compound, can easily diffuse across cell membranes and accumulate in lipid-rich regions . Transporters such as P-glycoprotein may also play a role in the cellular uptake and efflux of this compound constituents . The distribution of this compound within tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound and its constituents can impact their activity and function. Menthol, for example, can localize to the plasma membrane and interact with ion channels and receptors . Additionally, post-translational modifications such as phosphorylation can influence the targeting and function of this compound constituents within specific cellular compartments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action.
properties
IUPAC Name |
3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2.C10H18O.C10H14O.C10H20O.C10H18O.C10H16O/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13;1-8-3-5-10(6-4-8)9(2)7-11-10;1-7-3-4-9-8(2)6-11-10(9)5-7;3*1-7(2)9-5-4-8(3)6-10(9)11/h8-9,11-12H,5-7H2,1-4H3;8-9H,3-7H2,1-2H3;6-7H,3-5H2,1-2H3;7-11H,4-6H2,1-3H3;7-9H,4-6H2,1-3H3;8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRBDFLQKBVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(CO2)C.CC1CCC(C(C1)O)C(C)C.CC1CCC(C(C1)OC(=O)C)C(C)C.CC1CCC(C(=O)C1)C(C)C.CC1CCC2=C(C1)OC=C2C.CC1CCC(=C(C)C)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H108O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
965.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oils, peppermint | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
1 volume in 5 volumes of 70% ethanol at 20 °C., Very slightly soluble in water | |
| Record name | PEPPERMINT OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.896-0.908 @ 25 deg/25 °C | |
| Record name | PEPPERMINT OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to pale yellow-greenish liquid | |
CAS RN |
8006-90-4 | |
| Record name | Oils, peppermint | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oils, peppermint | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEPPERMINT OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




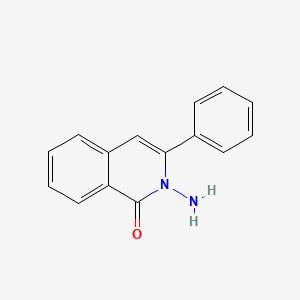

![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)


![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)

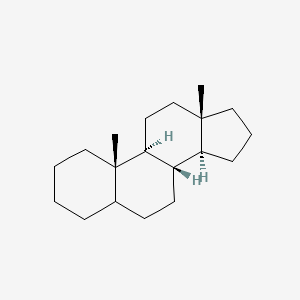
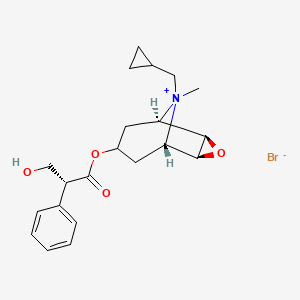
![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)

